3,4-dimethyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-7-one
Description
3,4-Dimethyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-7-one is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds characterized by a fused benzene and pyrazole ring
Properties
CAS No. |
2624140-67-4 |
|---|---|
Molecular Formula |
C16H18N2O |
Molecular Weight |
254.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-7-one typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and 2,3-dimethyl-1,3-butadiene.
Cyclization Reaction: The initial step involves a cyclization reaction to form the indazole core. This can be achieved through a condensation reaction between the aldehyde and the diene in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Hydrogenation: The resulting intermediate is then subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst to reduce any double bonds and form the tetrahydroindazole structure.
Final Functionalization:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a metal catalyst like palladium or platinum to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Halogenation using Cl2 or Br2 in the presence of a Lewis acid catalyst like FeCl3.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3,4-Dimethyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive indazole derivatives.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-Phenylindazole: Lacks the additional methyl groups and the tetrahydro structure, resulting in different chemical properties and biological activities.
4-Methyl-2-phenylindazole:
3,4-Dimethyl-2-phenylindazole: Similar but lacks the 4-methylphenyl group, which can influence its interaction with biological targets.
Uniqueness
3,4-Dimethyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-7-one is unique due to its specific substitution pattern and tetrahydro structure, which can enhance its stability and modify its biological activity compared to other indazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
